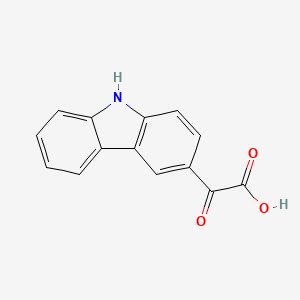

2-(9H-carbazol-3-yl)-2-oxoacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(9H-carbazol-3-yl)-2-oxoacetic acid” is a carbazole-based compound . Carbazole-based compounds have been synthesized through Sonogashira coupling and Knoevenagel reactions .

Synthesis Analysis

The synthesis of carbazole-based compounds involves reactions such as Sonogashira coupling and Knoevenagel reactions . For example, 2-(9H-carbazol-9-yl)ethanol monomers were dissolved in a solution of dichloromethane followed by cooling. After cooling, triethylamine and methacryloyl chloride were slowly inserted into the solution .Molecular Structure Analysis

Carbazole-based compounds are characterized using electrospray ionization mass spectrometry (ESI–MS), nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy . Density functional theory (DFT) calculations revealed these structures to be coplanar-conjugated molecular and uniform in shape .Chemical Reactions Analysis

Carbazole-based compounds containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions . These compounds included 6-((4-(diphenylamino) phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC), 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazole-3-carbaldehyde (TCC), (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl) ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN) and (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) .Physical And Chemical Properties Analysis

Carbazole-based compounds are characterized using electrospray ionization mass spectrometry (ESI–MS), nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy . The UV spectra showed three main absorption peaks from 240 nm to 400 nm, indicating π–π* and n–π* electron transitions .Wirkmechanismus

Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . They have been used in several industrial fields like electrochemical impedance spectroscopy analysis and sensor applications .

Zukünftige Richtungen

Carbazole-based compounds have been increasingly studied due to their emerging applicability . For instance, they have been used in the construction of various organic optoelectronic devices (OPVs), such as organic light emitting diodes (OLEDs), organic field effect transistors (OFETs), organic solar cells (OSCs), and others . The future of these compounds seems promising in the field of optoelectronics and other applications.

Eigenschaften

IUPAC Name |

2-(9H-carbazol-3-yl)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRQHNXIVOBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)